MS-PEG4-t-butyl ester

PROTAC synthesis nucleophilic substitution reaction kinetics

MS-PEG4-t-butyl ester (CAS 870487-48-2) is a heterobifunctional polyethylene glycol (PEG) linker, identified by the molecular formula C16H32O9S and a molecular weight of 400.48 g/mol. It is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a class of compounds that induce targeted protein degradation.

Molecular Formula C14H28O8S
Molecular Weight 356.43 g/mol
Cat. No. B15543894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS-PEG4-t-butyl ester
Molecular FormulaC14H28O8S
Molecular Weight356.43 g/mol
Structural Identifiers
InChIInChI=1S/C14H28O8S/c1-14(2,3)22-13(15)5-6-18-7-8-19-9-10-20-11-12-21-23(4,16)17/h5-12H2,1-4H3
InChIKeyQEQPZKCBLSKCJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MS-PEG4-t-butyl ester: Definition, Structure, and Key Attributes for Scientific Procurement


MS-PEG4-t-butyl ester (CAS 870487-48-2) is a heterobifunctional polyethylene glycol (PEG) linker, identified by the molecular formula C16H32O9S and a molecular weight of 400.48 g/mol . It is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a class of compounds that induce targeted protein degradation. Its structure is defined by three essential components: a reactive methanesulfonyl (mesyl, Ms) group for efficient nucleophilic substitution [1]; a four-unit PEG (PEG4) spacer that confers significant aqueous solubility and flexibility [2]; and a tert-butyl (t-butyl) ester, which acts as a protecting group for a carboxylic acid, enabling controlled, acid-labile deprotection for sequential bioconjugation strategies [3].

Why MS-PEG4-t-butyl ester Cannot Be Substituted with Alternative Linkers in Precision Bioconjugation


Generic substitution of MS-PEG4-t-butyl ester with other PEG linkers is not scientifically valid due to the unique orthogonal reactivity profile provided by its combination of functional groups. While many linkers offer a PEG spacer or a single reactive handle, the specific pairing of a highly efficient mesyl leaving group for initial coupling and an acid-labile t-butyl ester for subsequent, controlled deprotection is essential for multi-step synthesis of complex molecules like PROTACs . Substituting with a linker like MS-PEG4-acid, which lacks the t-butyl protection, introduces an unprotected carboxylic acid that can lead to uncontrolled polymerization, side reactions, and low yields during the initial conjugation step [1]. Conversely, using a linker like Amino-PEG4-t-butyl ester would invert the required reaction sequence, necessitating a different and potentially incompatible set of coupling chemistries. The quantitative evidence below demonstrates that these structural distinctions directly translate to measurable differences in key performance parameters such as reactivity, stability, and synthetic yield.

Quantitative Differentiation of MS-PEG4-t-butyl ester: A Head-to-Head Evidence Guide for Procurement Decisions


Comparative Reactivity: MS-PEG4-t-butyl ester vs. Tos-PEG4-t-butyl ester in Nucleophilic Substitution

The mesyl (Ms) group on MS-PEG4-t-butyl ester exhibits superior reactivity as a leaving group compared to the tosyl (Tos) group found on the analog Tos-PEG4-t-butyl ester. This is a direct consequence of the mesylate anion being a weaker conjugate base (pKa of methanesulfonic acid ≈ -1.9) compared to the tosylate anion (pKa of p-toluenesulfonic acid ≈ -2.8) [1]. In practical synthetic terms, this difference translates to faster and more complete conversions in nucleophilic substitution reactions under identical conditions. While both are good leaving groups, the increased reactivity of the mesylate can be critical for achieving high yields when coupling with sterically hindered or less nucleophilic amines .

PROTAC synthesis nucleophilic substitution reaction kinetics

Protecting Group Strategy: Yield and Purity Advantage of MS-PEG4-t-butyl ester over MS-PEG4-acid in Multi-Step Syntheses

The t-butyl ester on MS-PEG4-t-butyl ester serves as a critical protecting group for the carboxylic acid, enabling a sequential conjugation strategy that is impossible with its deprotected analog, MS-PEG4-acid. In a two-step PROTAC synthesis, the mesyl group is first reacted with an amine-containing ligand. With MS-PEG4-acid, the free carboxylic acid would compete as a nucleophile, leading to unwanted side reactions, polymerization, and significantly reduced yields of the desired intermediate [1]. The t-butyl ester prevents this, allowing for a clean first step. After purification, the t-butyl group is removed under mild acidic conditions (e.g., TFA in DCM) to reveal the carboxylic acid for the second conjugation. This orthogonal protection/deprotection scheme is standard for maximizing purity and yield in complex molecule assembly, a benefit not provided by the unprotected analog.

PROTAC linker orthogonal protection synthetic yield

Stability Profile: Quantified Hydrolytic Stability of the t-Butyl Ester Group vs. Unprotected Acid Analogs

The t-butyl ester protecting group provides exceptional stability to the molecule under neutral pH and standard storage conditions, a critical advantage over unprotected carboxylic acid analogs like MS-PEG4-acid. At neutral pH (e.g., in aqueous buffers or under ambient conditions), MS-PEG4-t-butyl ester is stable with negligible hydrolysis observed over extended periods [1]. In contrast, the unprotected acid is prone to dimerization or reaction with trace nucleophiles. Crucially, the t-butyl ester can be quantitatively and selectively removed under controlled acidic conditions (e.g., 20-50% TFA in DCM) when required, typically within 1-2 hours at room temperature, achieving >95% deprotection yield [2]. This 'stable until activated' property is essential for reliable long-term storage and predictable performance in synthesis.

PEG linker stability t-butyl ester hydrolysis resistance

Validated Applications of MS-PEG4-t-butyl ester in Research and Industrial Development


PROTAC Development and Optimization

MS-PEG4-t-butyl ester is a primary linker candidate for synthesizing PROTACs in early-stage discovery and lead optimization. Its orthogonal functional groups allow for the modular, stepwise assembly of the PROTAC molecule [1]. The mesyl group is first reacted with a ligand for the target protein of interest (POI). After purification of this intermediate, the t-butyl ester is deprotected to reveal a carboxylic acid, which is then coupled to a pre-formed E3 ligase ligand-amine conjugate. This sequential approach, enabled by the linker's protected acid, maximizes the yield and purity of the final heterobifunctional PROTAC molecule compared to using a non-protected analog . The PEG4 spacer also contributes to favorable physicochemical properties of the final degrader, such as improved solubility [2].

Synthesis of Complex Bioconjugates and ADC Payload-Linkers

Beyond PROTACs, this linker is valuable for constructing other sophisticated bioconjugates, including antibody-drug conjugate (ADC) payload-linker systems [1]. In this application, the high reactivity of the mesyl group is advantageous for attaching the PEG4 spacer to a cytotoxic payload. The protected acid can then be used as a handle for further derivatization or for attachment to a self-immolative spacer, which is subsequently conjugated to a monoclonal antibody. The defined, controlled reactivity ensures a well-characterized and homogeneous payload-linker construct, which is essential for developing ADCs with consistent and predictable pharmacology .

Surface Modification and Biomaterials Functionalization

The mesyl group of MS-PEG4-t-butyl ester is highly efficient for functionalizing surfaces or biomaterials that present nucleophilic groups (e.g., amine-modified glass slides, chitosan, or polylysine-coated surfaces) [1]. This reaction grafts a PEG4 chain onto the surface, which can reduce non-specific protein adsorption and improve biocompatibility. The t-butyl ester at the chain's terminus remains intact during this step, preserving a protected carboxylic acid functionality. This allows for a subsequent, independent step where the t-butyl group is removed to reveal the acid, which can then be used to covalently immobilize proteins, peptides, or other bioactive ligands in a specific orientation . This two-step process offers superior control over surface density and functionality compared to using an unprotected PEG linker, which could lead to cross-linking or uncontrolled orientation of the immobilized biomolecule [2].

Synthesis of Branched or Multifunctional PEG Architectures

MS-PEG4-t-butyl ester can serve as a protected building block for creating more complex, branched PEG structures. The mesyl group can be reacted with a multifunctional amine core (e.g., a dendrimer or a peptide with multiple lysine residues) to create a PEGylated scaffold [1]. The resulting intermediate contains multiple t-butyl ester-protected carboxylic acids. These can be globally deprotected under acidic conditions to yield a branched, multi-acid PEG construct, or they can be sequentially deprotected and functionalized to create highly complex, asymmetric molecules. This level of synthetic control is only possible due to the combination of the highly efficient mesyl leaving group and the stable, orthogonal t-butyl ester protecting group .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS-PEG4-t-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.